molecular formula C9H9F2NO2 B12989098 2-((2,4-Difluorophenyl)(methyl)amino)acetic acid

2-((2,4-Difluorophenyl)(methyl)amino)acetic acid

Cat. No.: B12989098
M. Wt: 201.17 g/mol
InChI Key: MNOOJJQNVJHULJ-UHFFFAOYSA-N
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Description

2-((2,4-Difluorophenyl)(methyl)amino)acetic acid is an organic compound with the molecular formula C9H9F2NO2 This compound is characterized by the presence of a difluorophenyl group, a methylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorophenyl)(methyl)amino)acetic acid typically involves the reaction of 2,4-difluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorophenyl)(methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenylacetic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-((2,4-Difluorophenyl)(methyl)amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorophenyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The methylamino group may enhance the compound’s binding affinity to its targets, while the acetic acid moiety can facilitate its solubility and transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid
  • 2,4-Difluorophenylacetic acid
  • 2,4-Difluoroaniline

Uniqueness

2-((2,4-Difluorophenyl)(methyl)amino)acetic acid is unique due to the presence of both a difluorophenyl group and a methylamino group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

2-(2,4-difluoro-N-methylanilino)acetic acid

InChI

InChI=1S/C9H9F2NO2/c1-12(5-9(13)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14)

InChI Key

MNOOJJQNVJHULJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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